molecular formula C9H16 B1202327 trans-Hydrindane

trans-Hydrindane

Cat. No. B1202327
M. Wt: 124.22 g/mol
InChI Key: BNRNAKTVFSZAFA-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S,S)-hydrindane is a trans-hydrindane. It is an enantiomer of a (R,R)-hydrindane.

Scientific Research Applications

Synthesis and Building Blocks

  • Synthesis Routes: trans-Hydrindane derivatives are synthesized through various routes, often using indium, tin, and ruthenium-based reagents, starting from tetrabromo norbornyl derivatives. This process is crucial for developing steroidal and related molecules (Khan et al., 2004).
  • Building Blocks for Terpenoids: The trans-Hydrindane motif is a key component in synthesizing terpenoids, which are natural products with diverse bioactivities. This synthesis focuses on methodologies and strategies for creating the trans-Hydrindane structure in terpenoids (Yue et al., 2013).

Medicinal Chemistry and Natural Products

  • Vitamin D Analogues: The trans-Hydrindane structure is used in synthesizing key building blocks for vitamin D analogues, such as calcitriol, which are important in treating metabolic diseases (Chochrek & Wicha, 2007).
  • Withanolide Synthesis: trans-Hydrindane is part of the synthesis of withanolide-inspired compounds, which are used in identifying novel modulators of biological signaling pathways like the Hedgehog signaling pathway (Švenda et al., 2015).

Chemical and Structural Analysis

  • Stereocontrolled Formation: trans-Hydrindane's formation is studied in contexts like stereocontrolled synthesis, exploring different conditions to achieve desired stereochemistry in hydrindane, decalin, and steroid systems (Mandai et al., 1993).
  • Conformational Analysis: Studies have been conducted on the energies and structures of cis and trans hydrindanes, providing insights into their stabilities and interactions within more complex molecular systems (Allinger & Tribble, 1972).

Applications in Synthesis of Complex Molecules

  • Dictyoxetane Synthesis: The synthesis of the trans-Hydrindane core of dictyoxetane, a marine natural product, showcases its utility in creating complex natural product structures (Defaut et al., 2012).
  • Prostaglandin Analogues: trans-Hydrindane has been used in the stereospecific synthesis of analogues for prostaglandins, which are significant in various physiological processes (Anzeveno, 1978).

Comparative Studies and Methodologies

  • Comparative Methodologies: Various methods for synthesizing trans-Hydrindane derivatives are compared, especially in relation to their application in vitamin D analogues and other complex molecules (Gándara et al., 2013).
  • New Approaches to Vitamin D Analogues: Innovations in the synthesis of trans-Hydrindane for vitamin D derivatives are explored, showing advancements in efficiency and applicability (Chochrek & Wicha, 2006).

properties

Product Name

trans-Hydrindane

Molecular Formula

C9H16

Molecular Weight

124.22 g/mol

IUPAC Name

(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indene

InChI

InChI=1S/C9H16/c1-2-5-9-7-3-6-8(9)4-1/h8-9H,1-7H2/t8-,9-/m0/s1

InChI Key

BNRNAKTVFSZAFA-IUCAKERBSA-N

Isomeric SMILES

C1CC[C@H]2CCC[C@@H]2C1

Canonical SMILES

C1CCC2CCCC2C1

Pictograms

Flammable; Health Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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